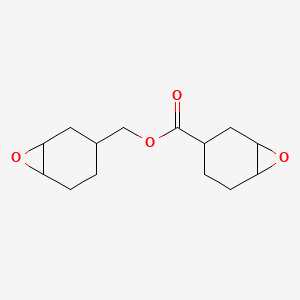

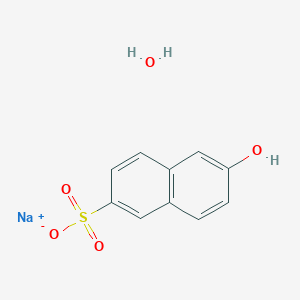

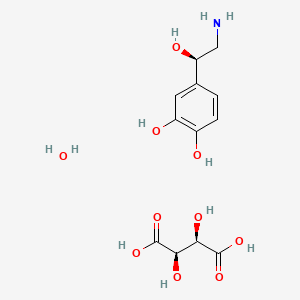

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a versatile ester of acrylic acid and is widely used in various industrial applications, including coatings, adhesives, and inks due to its excellent adhesion properties and resistance to weathering.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of acrylic acid with 2-phenoxyethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of 2-phenoxyethyl acrylate involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:

Polymerization: It readily polymerizes in the presence of initiators, forming polymers used in coatings and adhesives.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to acrylic acid and 2-phenoxyethanol.

Addition Reactions: It can participate in addition reactions with other compounds, such as amines, to form amides.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Addition Reactions: Amines and other nucleophiles are used under mild conditions.

Major Products Formed:

Polymers: Used in coatings, adhesives, and inks.

Acrylic Acid: Recovered through hydrolysis.

Amides: Formed through addition reactions with amines.

Applications De Recherche Scientifique

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, which are studied for their mechanical and chemical properties.

Biology: It is used in the development of bio-compatible coatings and materials.

Medicine: It finds applications in drug delivery systems and medical adhesives.

Industry: It is used in the production of high-performance coatings, adhesives, and inks, providing durability and resistance to environmental factors.

Mécanisme D'action

The compound exerts its effects primarily through its ability to polymerize and form strong, durable networks. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups, leading to cross-linked polymer structures. This mechanism provides the material with its adhesive and protective properties.

Comparaison Avec Des Composés Similaires

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is unique compared to other similar compounds due to its excellent adhesion properties and resistance to weathering. Similar compounds include:

Methyl acrylate: Used in coatings but lacks the same level of durability.

Ethyl acrylate: Commonly used in adhesives but does not provide the same resistance to environmental factors.

Butyl acrylate: Used in paints and coatings but has different mechanical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propriétés

IUPAC Name |

2-(2-phenoxyethoxy)ethyl prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-13(14)17-11-9-15-8-10-16-12-6-4-3-5-7-12/h2-7H,1,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNYOIKHNYCFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601338159 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61630-25-9 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)